(1R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide
Description
(1R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes cyclohexyl, cyclopropylsulfonylphenyl, pyrrolidin-1-ylethylsulfanyl, and thiazolyl groups.
Properties
Molecular Formula |
C28H37N3O3S3 |
|---|---|
Molecular Weight |
559.8 g/mol |
IUPAC Name |
(1R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C28H37N3O3S3/c32-26(30-27-29-19-25(36-27)35-17-16-31-14-4-5-15-31)28(18-24(28)20-6-2-1-3-7-20)21-8-10-22(11-9-21)37(33,34)23-12-13-23/h8-11,19-20,23-24H,1-7,12-18H2,(H,29,30,32)/t24?,28-/m0/s1 |
InChI Key |
QIIVJLHCZUTGSD-AZKKKJBWSA-N |
Isomeric SMILES |
C1CCC(CC1)C2C[C@@]2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6 |
Canonical SMILES |
C1CCC(CC1)C2CC2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (1R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide involves multiple steps, each requiring specific reaction conditions. The preparation typically starts with the formation of the cyclopropane ring, followed by the introduction of the cyclohexyl and cyclopropylsulfonylphenyl groups. The final steps involve the addition of the pyrrolidin-1-ylethylsulfanyl and thiazolyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyclopropylsulfonyl group to a cyclopropyl group.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylsulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Scientific Research Applications
(1R,2S)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide, also known as LY2608204 or Globalagliatin, is a small molecule drug that has undergone clinical trials .
Basic Information and Identifiers:
- IUPAC Name: (1R,2S)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide .
- Molecular Formula: C28H37N3O3S3 .
- Molecular Weight: 559.81 .
- CAS Number: 1234703-40-2 .
- Other Names/Synonyms: LY-2608204, LY 2608204, Globalagliatin .
Physicochemical Properties:
- LogP: 7.412 .
- PSA: 144.78 .
- Exact Mass: 559.2 .
- Solubility: Soluble in DMSO at ≥ 100 mg/mL (178.63 mM) .
Clinical and Research Applications:
- LY2608204 is an activator of glucokinase (GK) with an EC50 value of 42 nM .
- It decreases plasma glucose in a dose-dependent manner at both fasted and postprandial glucose levels .
- In 2010, LY-2608204 entered clinical trials for patients with type 2 diabetes, with a maximum clinical trial phase of II across all indications .
- It has two investigational indications .
Safety and Handling:
- Signal Word: Warning .
- Hazard Statements: H315, H319, H335 .
- Precautionary Statements: Refer to the Globally Harmonized System (GHS) information for specific precautions .
- Storage: Store long-term in a cool, dry place at -20℃ .
- It is not considered a hazardous material for DOT/IATA transport .
Additional Information:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar compounds include those with related structures, such as:
- (1R)-2-cyclohexyl-1-(4-methylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide
- (1R)-2-cyclohexyl-1-(4-ethylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide
These compounds share similar structural features but differ in the substituents on the phenyl ring. The uniqueness of (1R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound known as (1R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide, commonly referred to as LY2608204, has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and therapeutic applications.
- Chemical Formula : C28H37N3O3S3
- Molecular Weight : 559.82 g/mol
- CAS Number : 1234703-40-2
- Purity : ≥95% .
LY2608204 acts primarily as a glucokinase activator , which plays a crucial role in glucose metabolism. By enhancing the activity of glucokinase, this compound facilitates the conversion of glucose to glucose-6-phosphate, thereby promoting glucose uptake and utilization in peripheral tissues. This mechanism is particularly relevant for conditions such as type 2 diabetes, where insulin sensitivity and glucose homeostasis are impaired .
Metabolic Effects
Research indicates that LY2608204 exhibits significant effects on metabolic pathways:
- Glucose Homeostasis : The compound has been shown to improve glycemic control in preclinical models by enhancing insulin secretion and sensitivity.
- Weight Management : In vivo studies suggest that LY2608204 may reduce food intake and promote weight loss through its action on central nervous system pathways .
Cardiovascular Implications
There is emerging evidence that glucokinase activators like LY2608204 may have beneficial effects on cardiovascular health. By improving lipid profiles and reducing inflammation, these compounds could potentially lower the risk of cardiovascular diseases associated with metabolic disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of LY2608204:
Safety and Toxicology
While LY2608204 shows promise, safety assessments are critical. Preliminary toxicity studies indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses in animal models. However, further clinical trials are needed to establish long-term safety in humans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
